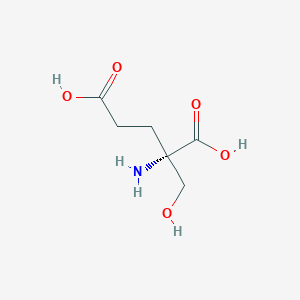
D-Glutamic acid, 2-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glutamic acid, 2-(hydroxymethyl)- is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a hydroxymethyl group attached to the second carbon of the glutamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamic acid, 2-(hydroxymethyl)- can be achieved through several methods. One common approach involves the lipase-catalyzed asymmetric synthesis, which employs lipase TL-induced enantioselective acetylation of a prochiral 1,3-diol as a key step . This method provides a high degree of enantioselectivity and yields the desired product in good purity.
Industrial Production Methods: Industrial production of D-Glutamic acid, 2-(hydroxymethyl)- often involves microbial fermentation processes. For instance, poly-γ-glutamic acid, which includes D-glutamic acid units, is produced by gram-positive bacteria such as Bacillus species . The fermentation conditions, including nutrient composition, pH, temperature, and incubation period, are optimized to achieve high yields and desirable molecular mass.
Chemical Reactions Analysis
Types of Reactions: D-Glutamic acid, 2-(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of D-Glutamic acid, 2-(hydroxymethyl)- include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of D-Glutamic acid, 2-(hydroxymethyl)- depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds.
Scientific Research Applications
D-Glutamic acid, 2-(hydroxymethyl)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules and studying reaction mechanisms. In biology, it serves as a ligand for metabotropic glutamate receptors, playing a role in modulating synaptic transmission and neuronal excitability . In medicine, it is investigated for its potential as a therapeutic agent for neurological disorders. Additionally, in industry, it is utilized in the production of biodegradable polymers and drug delivery systems .
Mechanism of Action
The mechanism of action of D-Glutamic acid, 2-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. It activates metabotropic glutamate receptors, which are G-protein-coupled receptors involved in synaptic transmission and neuronal excitability . The binding of this compound to these receptors modulates the activity of downstream signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
D-Glutamic acid, 2-(hydroxymethyl)- can be compared with other similar compounds, such as L-glutamic acid and its derivatives. While L-glutamic acid is a common excitatory neurotransmitter in the central nervous system, D-Glutamic acid, 2-(hydroxymethyl)- has unique structural features that confer distinct biological activities . Other similar compounds include D-glutamine and γ-poly-glutamic acid, which also have diverse applications in medicine and industry .
Conclusion
D-Glutamic acid, 2-(hydroxymethyl)- is a versatile compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable subject of research, with promising implications for chemistry, biology, medicine, and industry.
Properties
CAS No. |
682811-81-0 |
|---|---|
Molecular Formula |
C6H11NO5 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(hydroxymethyl)pentanedioic acid |
InChI |
InChI=1S/C6H11NO5/c7-6(3-8,5(11)12)2-1-4(9)10/h8H,1-3,7H2,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI Key |
UCEVIADUYUFCFO-LURJTMIESA-N |
Isomeric SMILES |
C(C[C@](CO)(C(=O)O)N)C(=O)O |
Canonical SMILES |
C(CC(CO)(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


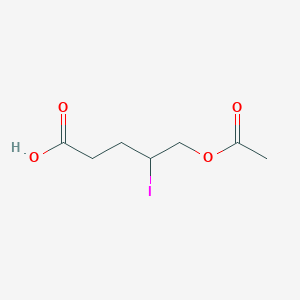
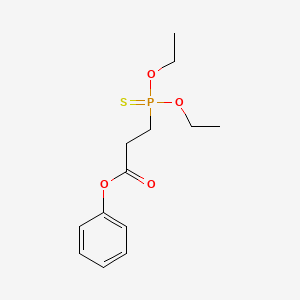
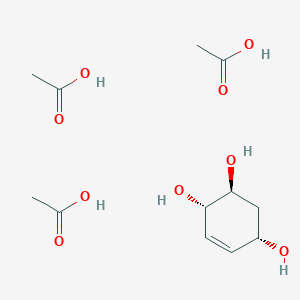
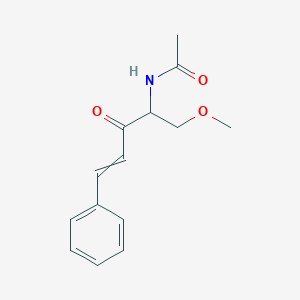
![Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-](/img/structure/B12525679.png)
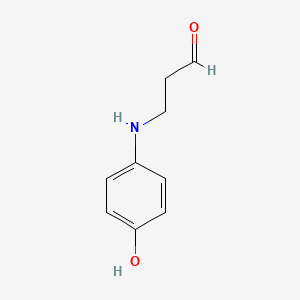
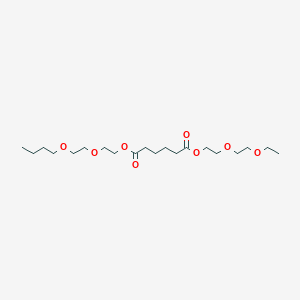
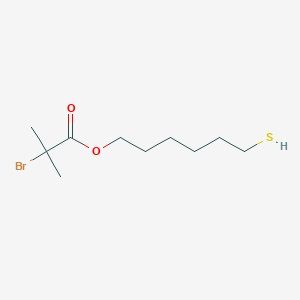
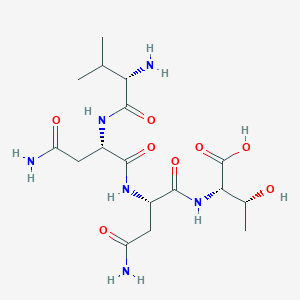
![Benzene, [(1-azido-2-propynyl)sulfonyl]-](/img/structure/B12525724.png)
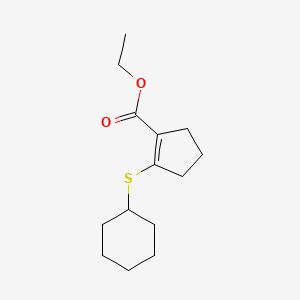

![3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B12525756.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B12525759.png)
